molecular formula C4H8O5S B3236278 Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)- CAS No. 136622-16-7

Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-

Cat. No.: B3236278
CAS No.: 136622-16-7
M. Wt: 168.17 g/mol
InChI Key: LFMBKSRGQHUJKP-GSVOUGTGSA-N
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Description

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ®-, also known as ®-2-[(methylsulfonyl)oxy]propanoic acid, is a chemical compound with the molecular formula C4H8O5S and a molecular weight of 168.17 g/mol. This compound is characterized by the presence of a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom in the ®-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(methylsulfonyl)oxy]propanoic acid typically involves the esterification of propanoic acid derivatives followed by sulfonation. One common method includes the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of ®-2-[(methylsulfonyl)oxy]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-[(methylsulfonyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of ®-2-hydroxypropanoic acid.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

®-2-[(methylsulfonyl)oxy]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-[(methylsulfonyl)oxy]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[(Methylsulfonyl)oxy]propanoic acid: The enantiomer of ®-2-[(methylsulfonyl)oxy]propanoic acid with similar chemical properties but different biological activity.

    Methanesulfonic acid: A simpler sulfonic acid with a similar functional group but lacking the propanoic acid backbone.

    2-Hydroxypropanoic acid: The precursor to ®-2-[(methylsulfonyl)oxy]propanoic acid, lacking the methylsulfonyl group.

Uniqueness

®-2-[(methylsulfonyl)oxy]propanoic acid is unique due to its specific ®-configuration and the presence of both a propanoic acid and a methylsulfonyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2R)-2-methylsulfonyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMBKSRGQHUJKP-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.02 G (89.5 mmol) of potassium hydroxide was dissolved in 50 ml of water and stirred at 10°-20° C. 14.46 G (73.70 mmol) of the ethyl (-)-2-methanesulfonyloxypropionate obtained in Example 1 was added to this, and the mixture was stirred at the same temperature for 5 hours. Concentrated hydrochloric acid was added to bring the pH below 1, and extraction was performed with ethyl acetate (30 ml, 3 times). Anhydrous sodium sulfate and anhydrous magnesium sulfate were added in sequence to dry the extract, which was then vacuum concentrated, and 11.83 g of (-)-2-methanesulfonyloxypropionic acid was obtained in the form of crystals of mp 65°-72° C. Yield 95.4%.
Quantity
89.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
73.7 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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